molecular formula C7H6ClNO4 B8314306 4-Chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid

4-Chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid

Cat. No. B8314306
M. Wt: 203.58 g/mol
InChI Key: NKJKPVBUDKUFRM-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

KMnO4 (2.53 g, 16.0 mmol) was dissolved in acetone and water and added dropwise over a 2 hr period to a solution of methyl 3-chloro-5-formyl-1H-pyrrole-2-carboxylate (1.50 g, 8.00 mmol) in acetone (250 mL). After stirring for 4 hr the solution was poured into a solution of NaHSO3 in 1N HCl. This was extracted with EtOAc and the organic layer was washed with water. The organic layer was dried over MgSO4 and evaporated to afford the title compound (1.33 g, 82%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 13.15 (br. s., 1H), 12.75 (br. s., 1H), 6.78 (d, 1H), 3.77 (s, 3 H). LCMS: m/z 203.9 (M+1).
Name
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 3-chloro-5-formyl-1H-pyrrole-2-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[O-][Mn](=O)(=O)=O.[K+].O.[Cl:8][C:9]1[CH:13]=[C:12]([CH:14]=[O:15])[NH:11][C:10]=1[C:16]([O:18][CH3:19])=[O:17].[OH:20]S([O-])=O.[Na+]>CC(C)=O.Cl>[Cl:8][C:9]1[CH:13]=[C:12]([C:14]([OH:20])=[O:15])[NH:11][C:10]=1[C:16]([O:18][CH3:19])=[O:17] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
methyl 3-chloro-5-formyl-1H-pyrrole-2-carboxylate
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(NC(=C1)C=O)C(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 hr the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
This was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(NC1C(=O)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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